(diphenyl-4H-1,2,4-triazol-3-yl)methanol

描述

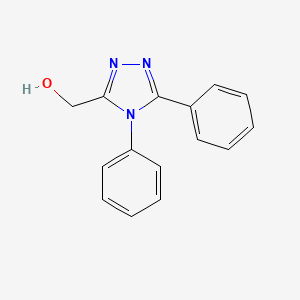

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is a chemical compound with the molecular formula C15H13N3O. It is characterized by a triazole ring fused with two phenyl groups and a hydroxymethyl group attached to the triazole nitrogen

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (diphenyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of hydrazones derived from phenylhydrazine and carboxylic acids or their derivatives. The reaction conditions often require heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

化学反应分析

Formation of Benzhydryl Acid Hydrazide

Benzhydryl acid is first esterified with methanol under acidic conditions to yield methyl benzhydrylate. This intermediate is then treated with hydrazine hydrate in ethanol to form benzhydryl acid hydrazide .

Cyclocondensation with Substituted Benzaldehydes

The hydrazide undergoes cyclocondensation with substituted benzaldehydes in the presence of ammonium acetate and glacial acetic acid. This reaction forms the triazole core and introduces the hydroxymethyl group .

Reaction Conditions:

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (~80°C)

-

Time: 24 hours

Example Reaction Pathway:

Table 1: Yields of Selected Derivatives

| Substituent on Benzaldehyde | Product Yield (%) |

|---|---|

| 4-Nitro | 72 |

| 4-Methoxy | 68 |

| 3-Chloro | 65 |

Functionalization and Subsequent Reactions

The hydroxymethyl group (-CH

OH) on the triazole ring enables further functionalization:

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid or ketone under controlled conditions. For example, using pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to a ketone .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively. These derivatives are often synthesized to enhance bioavailability or modify physical properties .

Example:

Structural Characterization

Synthesized derivatives are characterized using spectroscopic methods:

FT-IR Analysis

UV-Vis Spectroscopy

Absorption maxima in chloroform appear at 329–379 nm, corresponding to π→π* and n→π* transitions of the triazole ring and aromatic systems .

Comparative Reactivity with Analogues

The hydroxymethyl group distinguishes this compound from other triazole derivatives. For instance:

Table 2: Reactivity Comparison

| Compound | Key Functional Group | Reactivity Highlights |

|---|---|---|

| (Diphenyl-4H-1,2,4-triazol-3-yl)methanol | -CH | |

| OH | Susceptible to oxidation, esterification | |

| 4,5-Diphenyl-4H-1,2,4-triazole | None | Limited functionalization options |

Challenges and Limitations

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Studies have synthesized various derivatives of 1,2,4-triazole, including (diphenyl-4H-1,2,4-triazol-3-yl)methanol, and evaluated their antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives showed minimal inhibitory concentrations (MIC) ranging from 15.63 to 250 μg/mL against these pathogens, indicating their potential as new antimicrobial agents in combating antibiotic resistance .

1.2 Antifungal Properties

The triazole ring is also known for its antifungal activity. Compounds similar to this compound have been explored for their ability to inhibit fungal pathogens. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity .

1.3 Anti-inflammatory and Analgesic Effects

Some studies suggest that triazole derivatives may possess anti-inflammatory and analgesic properties. These compounds are being investigated for their potential to alleviate pain and inflammation through various biochemical pathways .

Agricultural Applications

2.1 Pesticidal Activity

Research indicates that triazole derivatives can act as effective pesticides. The incorporation of the diphenyl group enhances the bioactivity of these compounds against agricultural pests and pathogens. This application is particularly relevant in the development of environmentally friendly pest control agents .

2.2 Plant Growth Regulators

Some studies have suggested that triazole compounds may function as plant growth regulators by influencing hormonal pathways within plants. This can lead to improved growth rates and increased resistance to environmental stressors .

Material Science Applications

3.1 Organic Electronics

This compound is being explored for its potential use in organic electronic materials due to its favorable electronic properties. Research into its conductivity and stability could pave the way for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

3.2 Coatings and Polymers

The incorporation of triazole-containing compounds into polymer matrices is being studied for the development of advanced coatings with enhanced protective properties against corrosion and UV degradation .

Case Studies

作用机制

The mechanism by which (diphenyl-4H-1,2,4-triazol-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups contribute to the compound's ability to interact with various enzymes and receptors.

相似化合物的比较

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is compared with other similar compounds, such as (4-methyl-4H-1,2,4-triazol-3-yl)methanol and (4-phenyl-4H-1,2,4-triazol-3-yl)methanol . These compounds share the core triazole structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol

(4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol

生物活性

(Diphenyl-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its antifungal properties, antioxidant capabilities, and potential applications in medicinal chemistry based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring that is critical for its biological activity.

Antifungal Activity

Numerous studies have highlighted the antifungal properties of this compound. The triazole moiety is known for its effectiveness against various fungal pathogens. For instance, a study demonstrated that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging assay. The compound demonstrated moderate antiradical activity, which suggests potential health benefits in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 45% |

| 100 | 60% |

Case Studies and Research Findings

- Synthesis and Characterization : A comprehensive study focused on synthesizing new derivatives of triazole compounds, including this compound. The synthesis involved reactions with substituted benzaldehydes and was characterized using spectroscopic techniques .

- Biological Evaluation : In a recent evaluation of several triazole derivatives, including this compound, researchers assessed their toxicity and biological activities in human peripheral blood mononuclear cells (PBMC). The results indicated low toxicity levels and significant modulation of cytokine release such as TNF-α and IL-6 .

- Comparative Studies : Comparative studies with other triazole derivatives revealed that while this compound exhibited promising biological activities, modifications to its structure could enhance efficacy against specific targets .

属性

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSXOVPLRTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。